tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features both indole and dihydropyridine moieties. The indole ring is a common structure in many biologically active molecules, while the dihydropyridine ring is often found in calcium channel blockers used in the treatment of hypertension.
Preparation Methods
The synthesis of tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the formation of the indole ring through the Batcho–Leimgruber synthetic protocol, which includes the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal to form enamines, followed by reductive cyclization . The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt .
Chemical Reactions Analysis
tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro groups on the indole ring can be reduced to amino groups using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Cyclization: The dihydropyridine ring can undergo cyclization reactions to form more complex ring systems.
Scientific Research Applications
tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules, including neurotransmitters and plant hormones.
Medicine: The dihydropyridine ring is a key structure in many calcium channel blockers, making this compound a potential candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with various molecular targets. The indole ring can interact with neurotransmitter receptors, while the dihydropyridine ring can block calcium channels, affecting cellular calcium levels and influencing various physiological processes.
Comparison with Similar Compounds
tert-Butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate can be compared with other compounds that feature indole or dihydropyridine rings:
Indole-3-acetic acid: A plant hormone that promotes cell elongation.
Serotonin: A neurotransmitter that regulates mood, appetite, and sleep.
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
Properties
Molecular Formula |
C18H22N2O2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
tert-butyl 4-(1H-indol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-10-7-13(8-11-20)15-5-4-14-6-9-19-16(14)12-15/h4-7,9,12,19H,8,10-11H2,1-3H3 |
InChI Key |
VVSQFBNCSCURDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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